molecular formula C7H7N3 B3351094 2H-Indazol-2-amine CAS No. 33334-11-1

2H-Indazol-2-amine

Cat. No.: B3351094
CAS No.: 33334-11-1
M. Wt: 133.15 g/mol
InChI Key: CCBYKULDFQDEAC-UHFFFAOYSA-N
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Description

2H-Indazol-2-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Chemical Reactions Analysis

Types of Reactions: 2H-Indazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted indazoles .

Scientific Research Applications

2H-Indazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has shown potential as an anticancer, anti-inflammatory, and antibacterial agent.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-Indazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For instance, it has been studied as an inhibitor of phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

    1H-Indazole: Another tautomer of indazole, more thermodynamically stable than 2H-Indazole.

    2H-Indazol-3-amine: Similar structure but with the amine group at a different position.

    3-Phenyl-1H-Indazole: Known for its DNA gyrase B inhibitory activity.

Uniqueness: 2H-Indazol-2-amine is unique due to its specific positioning of the amine group, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

indazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBYKULDFQDEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415844
Record name 2H-Indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33334-11-1
Record name 2H-Indazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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